molecular formula C8H9NO2S2 B2921332 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid CAS No. 923010-76-8

2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid

Cat. No.: B2921332
CAS No.: 923010-76-8
M. Wt: 215.29
InChI Key: KJRCJPRGCXZYII-UHFFFAOYSA-N
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Description

2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is a heterocyclic compound with a unique structure that includes both thiophene and thiopyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives under specific conditions to form the thiopyran ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors, more efficient catalysts, and greener solvents to make the process more sustainable and economically viable .

Chemical Reactions Analysis

Types of Reactions

2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylic acid
  • 2-(Oxalyl-Amino)-4,7-Dihydro-5H-Thieno[2,3-C]Thiopyran-3-Carboxylic Acid

Uniqueness

2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is unique due to its specific ring structure, which combines both thiophene and thiopyran rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRCJPRGCXZYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1C(=C(S2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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